2-Methyl-7-[phenyl(phenylamino)methyl]-8-quinolinol
Overview
Description
“2-Methyl-7-[phenyl(phenylamino)methyl]-8-quinolinol” is a chemical compound used in scientific research . It has a complex molecular structure which contributes to its versatile applications.
Physical and Chemical Properties The compound has a molecular weight of 340.42 . Its IUPAC name is 7-[anilino(phenyl)methyl]-2-methylquinolin-8-ol . The compound is solid in physical form . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Scientific Research Applications
Inhibitor of MDM2-p53 Interaction
A significant application of 2-Methyl-7-[phenyl(phenylamino)methyl]-8-quinolinol is as a nanomolar inhibitor of the murine double minute 2 (MDM2)-p53 interaction. It binds to MDM2 with a Ki of 120 nM and activates p53 in cancer cells, representing a promising class of non-peptide inhibitors targeting the MDM2-p53 interaction. This finding suggests its potential use in cancer therapy by reactivating the p53 pathway in tumors where this pathway is inactivated due to MDM2 overexpression (Lu et al., 2006).
Material Properties and Electroluminescence
Another application is in the field of materials science, particularly in the synthesis and analysis of metal tris(n-methyl-8-quinolinolato) chelates. These compounds show varied photoluminescence and electroluminescence properties based on systematic methyl substitution, which affects their quantum efficiency and thermal properties. Such research indicates its utility in optimizing materials for organic light-emitting diode (OLED) devices (Sapochak et al., 2001).
Anticancer and Antimicrobial Activities
The molecule has been incorporated into novel series of benzo[d]thiazolyl substituted-2-quinolone hybrids, demonstrating significant anticancer activity against MCF-7 and WRL68 cancer cells. Additionally, these compounds exhibited promising in vitro antibacterial activity, particularly against Gram-negative bacteria E. coli, highlighting its potential as a foundation for developing new anticancer and antimicrobial agents (Bolakatti et al., 2020).
Inhibition of Botulinum Neurotoxin A
Research into quinolinol derivatives, including 2-Methyl-7-[phenyl(phenylamino)methyl]-8-quinolinol, has shown effectiveness as inhibitors of botulinum neurotoxin serotype A (BoNT/A). These compounds bind to a hydrophobic pocket near the active site of BoNT/A's light chain domain, demonstrating non-competitive inhibition without involving the removal of zinc ion from the light chain, offering insights into the development of inhibitors for metalloproteases (Lai et al., 2009).
Safety And Hazards
properties
IUPAC Name |
7-[anilino(phenyl)methyl]-2-methylquinolin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c1-16-12-13-18-14-15-20(23(26)22(18)24-16)21(17-8-4-2-5-9-17)25-19-10-6-3-7-11-19/h2-15,21,25-26H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEENRMPCSWFMTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC=CC=C3)NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30290119 | |
Record name | NSC-66811 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30290119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-7-[phenyl(phenylamino)methyl]-8-quinolinol | |
CAS RN |
6964-62-1 | |
Record name | 6964-62-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66811 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC-66811 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30290119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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